molecular formula C10H6Cl2O4S2 B1595758 1,5-Naphthalenedisulfonyl chloride CAS No. 1928-01-4

1,5-Naphthalenedisulfonyl chloride

Cat. No. B1595758
CAS RN: 1928-01-4
M. Wt: 325.2 g/mol
InChI Key: BCXWMIMRDMIJGL-UHFFFAOYSA-N
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Patent
US05136043

Procedure details

64.1 g (0.5 mol) of naphthalene and 640.7 g (5.5 mol) of chlorosulfonic acid are reacted as in Example 26, but without addition of sulfamic acid. 139.4 g of naphthalene-1,5-disulfonyl chloride having a water content of 25.8% and a chloride content of 72.5%, corresponding to 101.1 g (62.2%), are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
64.1 g
Type
reactant
Reaction Step Two
Quantity
640.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Cl:11][S:12]([OH:15])(=O)=[O:13].[S:16](=[O:20])(=O)([OH:18])N.[Cl-:21]>O>[C:9]1([S:12]([Cl:11])(=[O:15])=[O:13])[C:10]2[CH:1]=[CH:2][CH:3]=[C:4]([S:16]([Cl:21])(=[O:20])=[O:18])[C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
64.1 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
640.7 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=2C(=CC=CC12)S(=O)(=O)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 139.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.